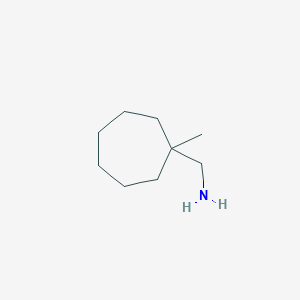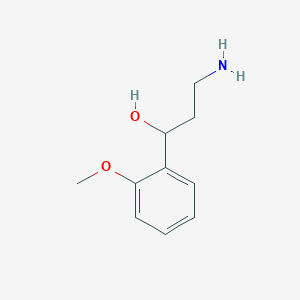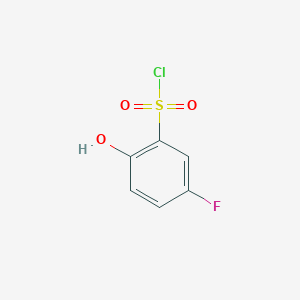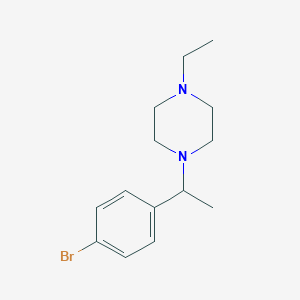
1-(1-(4-Bromophenyl)ethyl)-4-ethylpiperazine
Overview
Description
The compound “1-(1-(4-Bromophenyl)ethyl)-4-ethylpiperazine” is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The “1-(1-(4-Bromophenyl)ethyl)” part suggests the presence of a bromophenyl group attached to the piperazine ring .
Scientific Research Applications
1. Catechol Oxidase Models
A study by Merkel et al. (2005) discusses the synthesis of unsymmetrical dinucleating ligands, including derivatives similar to 1-(1-(4-Bromophenyl)ethyl)-4-ethylpiperazine, to model the active site of type 3 copper proteins. These ligands, with bromophenol-based structures, were used to prepare dinuclear copper(II) complexes. The study provides insights into the influence of heteroatoms in ligands on catecholase activity, which is significant for understanding enzymatic functions in biological systems (Merkel et al., 2005).
2. Oxidized Derivative Synthesis
Research conducted by Foye and Fedor in 1959 explored the preparation of oxidized derivatives of 1-ethylsulfonyl-4-ethylpiperazine, a compound structurally related to this compound. This work highlighted methods for introducing carboxymethyl and hydroxyethyl groups into 1-ethylsulfonylpiperazine, contributing to the development of chemical synthesis techniques (Foye & Fedor, 1959).
3. Electrochemical Fluorination
Abe, Baba, and Soloshonok (2001) investigated the electrochemical fluorination (ECF) of 1-ethylpiperazine and related methyl esters. Their study resulted in the creation of perfluoro(4-fluoro-1-ethylpiperazine) and other perfluoro derivatives. This research is relevant for understanding the chemical transformations and potential applications of piperazine derivatives, including this compound, in various industrial and pharmaceutical contexts (Abe, Baba, & Soloshonok, 2001).
4. Antimicrobial Activity
Cvetković et al. (2019) synthesized novel succinimide derivatives, including 1-(4-Bromophenyl)-3-ethyl-3-methylpyrrolidine-2,5-dione, and evaluated their antifungal activities. This study demonstrates the potential of derivatives of this compound in developing new antifungal agents (Cvetković et al., 2019).
5. Crystal Structures in Arylpiperazine Compounds
Zhou et al. (2017) synthesized arylpiperazine derivatives with antitumor activity and studied their crystal structures. This research provides valuable information on the structural characteristics of arylpiperazine compounds, which are closely related to this compound, thus aiding in the understanding of their chemical and biological properties (Zhou et al., 2017).
properties
IUPAC Name |
1-[1-(4-bromophenyl)ethyl]-4-ethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2/c1-3-16-8-10-17(11-9-16)12(2)13-4-6-14(15)7-5-13/h4-7,12H,3,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEDUXLAFWXGSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(Aminomethyl)-2-pyridinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine](/img/structure/B1442007.png)
![8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1442009.png)
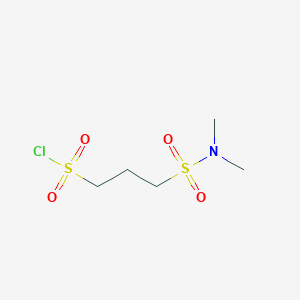
![8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1442016.png)
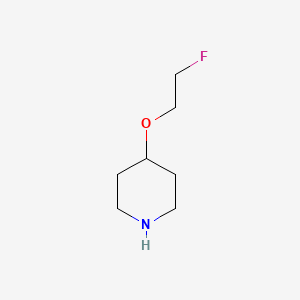
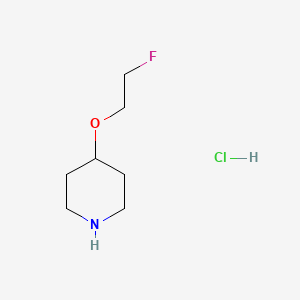
![Imidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1442020.png)

![5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine](/img/structure/B1442023.png)
